molecular formula C13H18N4 B12130373 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- CAS No. 540760-28-9

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl-

Cat. No.: B12130373
CAS No.: 540760-28-9
M. Wt: 230.31 g/mol
InChI Key: PYQVIXRBGLJSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole ring, makes it a valuable scaffold for the synthesis of various pharmacologically active molecules.

Preparation Methods

The synthesis of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate hydrazine derivative, followed by cyclization in the presence of a suitable catalyst. Industrial production methods often utilize high-yielding and cost-effective synthetic routes, such as the use of microwave-assisted synthesis or flow chemistry techniques, to produce the compound on a large scale .

Chemical Reactions Analysis

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or benzimidazole rings.

    Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dimethylformamide, as well as catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted triazolobenzimidazole derivatives with potential biological activities.

Scientific Research Applications

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular targets and pathways involved depend on the specific biological activity being studied, such as inhibition of kinases in cancer cells or modulation of neurotransmitter receptors in neurological disorders .

Comparison with Similar Compounds

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

540760-28-9

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-tert-butyl-1-methyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C13H18N4/c1-12(2,3)13(4)16-15-11-14-9-7-5-6-8-10(9)17(11)13/h5-8,16H,1-4H3,(H,14,15)

InChI Key

PYQVIXRBGLJSDO-UHFFFAOYSA-N

Canonical SMILES

CC1(NNC2=NC3=CC=CC=C3N21)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.